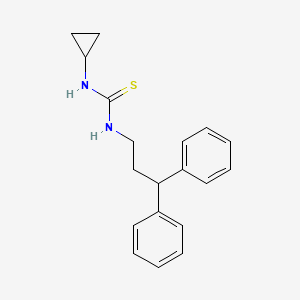

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea (CPPU) is a synthetic compound that belongs to the class of cytokinins, which are plant hormones that regulate cell division and growth. CPPU is widely used in scientific research for its ability to stimulate cell division, increase fruit size, and improve fruit quality in various crops.

Mecanismo De Acción

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea acts as a cytokinin analogue, which means that it mimics the effects of natural cytokinins in plants. It binds to cytokinin receptors and activates a signaling pathway that promotes cell division and growth. N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea also affects the balance of other plant hormones, such as auxins and gibberellins, which are involved in various aspects of plant growth and development.

Biochemical and Physiological Effects:

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and growth, such as cyclin-dependent kinases and histone acetyltransferases. N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea also affects the expression of genes involved in various metabolic pathways, such as carbohydrate and lipid metabolism. In addition, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been shown to improve the antioxidant capacity of plants, which can protect them from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments, such as its ability to stimulate cell division and growth, increase fruit size and yield, and improve fruit quality in various crops. It is also relatively stable and easy to handle. However, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has some limitations, such as its high cost, potential toxicity to humans and animals, and potential environmental risks if it is released into the environment.

Direcciones Futuras

There are several future directions for the research and development of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea. One direction is to investigate the molecular mechanisms underlying the effects of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea on plant growth and development, such as its interactions with cytokinin receptors and other plant hormones. Another direction is to develop more efficient and cost-effective synthesis methods for N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea. Furthermore, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea could be used in combination with other plant growth regulators to enhance its effects on plant growth and development. Finally, the potential risks and benefits of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea use in agriculture and the environment need to be carefully evaluated and monitored.

Métodos De Síntesis

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea can be synthesized by several methods, including the reaction of 3,3-diphenylpropylamine with thiourea in the presence of a catalyst, or the reaction of 3,3-diphenylpropylisocyanate with thiourea. The synthesis of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity.

Aplicaciones Científicas De Investigación

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size and yield, and improve fruit quality in various crops, such as grapes, kiwifruit, apples, tomatoes, and strawberries. N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has also been used to induce parthenocarpy, which is the development of fruit without fertilization, in various crops. In addition, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been used in tissue culture to stimulate shoot and root formation and to improve plant regeneration efficiency.

Propiedades

IUPAC Name |

1-cyclopropyl-3-(3,3-diphenylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c22-19(21-17-11-12-17)20-14-13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBJKSNHBMVUMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5753135.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5753173.png)

![5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5753175.png)

![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)